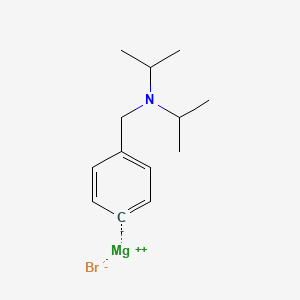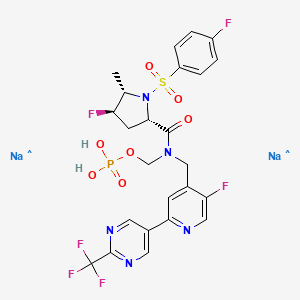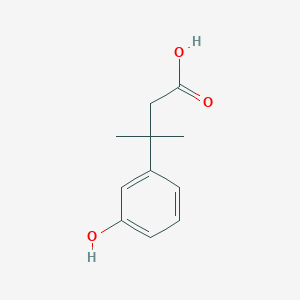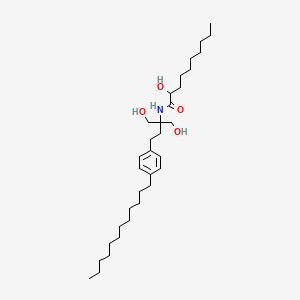
2-Hydroxydecanal Fingolimod
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxydecanal Fingolimod is a synthetic compound that has garnered significant attention in the field of medicinal chemistry. It is primarily known for its role as a sphingosine-1-phosphate receptor modulator, which has therapeutic applications in the treatment of multiple sclerosis. The compound’s unique structure and biological activity make it a subject of extensive research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxydecanal Fingolimod involves multiple steps, starting from readily available precursors. One common route includes the alkylation of a sphingosine backbone followed by selective hydroxylation to introduce the hydroxydecanal moiety. The reaction conditions typically involve the use of strong bases and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound is carried out through a series of optimized chemical reactions. The process includes large-scale alkylation, hydroxylation, and purification steps. Advanced techniques such as ultra-performance liquid chromatography (UPLC) are employed to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxydecanal Fingolimod undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and ketones.
Reduction: Reduction reactions can convert the aldehyde group to primary alcohols.
Substitution: Nucleophilic substitution reactions can modify the hydroxydecanal moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Conditions often involve the use of strong nucleophiles such as sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further explored for their biological activities .
Aplicaciones Científicas De Investigación
2-Hydroxydecanal Fingolimod has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying sphingosine-1-phosphate receptor modulators.
Biology: The compound is used to investigate cellular signaling pathways and immune responses.
Medicine: It is a key therapeutic agent in the treatment of multiple sclerosis and is being explored for other autoimmune diseases.
Mecanismo De Acción
The mechanism of action of 2-Hydroxydecanal Fingolimod involves its binding to sphingosine-1-phosphate receptors on lymphocytes. This binding prevents lymphocytes from leaving lymph nodes, thereby reducing their presence in the bloodstream and mitigating autoimmune responses. The compound also influences various molecular pathways, including the inhibition of histone deacetylases and activation of protein phosphatase 2A .
Comparación Con Compuestos Similares
- Siponimod (Mayzent)
- Ozanimod (Zeposia)
- Ponesimod (Ponvory)
Comparison: 2-Hydroxydecanal Fingolimod is unique due to its specific binding affinity and modulation of sphingosine-1-phosphate receptors. Compared to similar compounds, it has a broader range of biological activities and a well-established safety profile. Its effectiveness in reducing relapses and disability progression in multiple sclerosis patients sets it apart from other sphingosine-1-phosphate receptor modulators .
Propiedades
Fórmula molecular |
C33H59NO4 |
|---|---|
Peso molecular |
533.8 g/mol |
Nombre IUPAC |
N-[4-(4-dodecylphenyl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl]-2-hydroxydecanamide |
InChI |
InChI=1S/C33H59NO4/c1-3-5-7-9-11-12-13-14-15-17-19-29-21-23-30(24-22-29)25-26-33(27-35,28-36)34-32(38)31(37)20-18-16-10-8-6-4-2/h21-24,31,35-37H,3-20,25-28H2,1-2H3,(H,34,38) |
Clave InChI |
KWIYQTIBWFYXBS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)NC(=O)C(CCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B13433025.png)

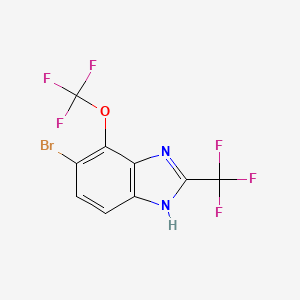

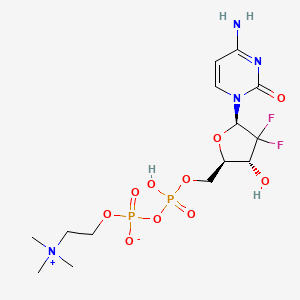
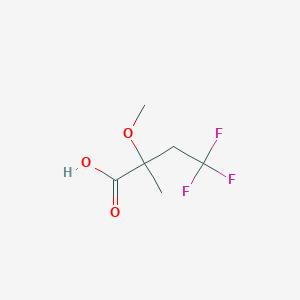
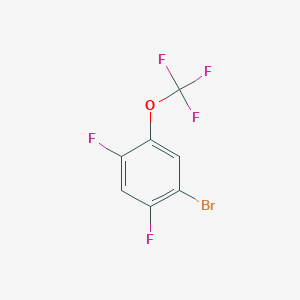
![10-((2S,3S,4R)-5-((tert-Butyldiphenylsilyl)oxy)-2,3,4-trihydroxypentyl)-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13433068.png)
![(1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B13433072.png)
![3-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)indole](/img/structure/B13433079.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetic acid](/img/structure/B13433084.png)
